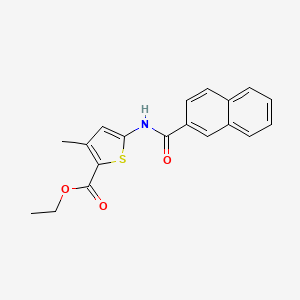

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-3-23-19(22)17-12(2)10-16(24-17)20-18(21)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRUQMUGNGVDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the acylation of 3-methylthiophene-2-carboxylate with naphthalene-2-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The thiophene ring and naphthalene moiety are likely involved in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-methylthiophene-2-carboxylate: Lacks the naphthalene-2-carbonylamino group, resulting in different chemical properties and applications.

Naphthalene-2-carbonyl chloride: Used as a reagent in the synthesis of the target compound but has distinct reactivity and applications.

Thiophene-2-carboxylate derivatives: Share the thiophene core but differ in substituents, leading to varied chemical behavior and uses.

Uniqueness

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and naphthalene moiety, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.4 g/mol. The compound features a thiophene ring, an ethyl ester group, and a naphthalene carbonyl moiety, which contribute to its reactivity and biological properties .

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains, attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or inhibiting key enzymes involved in cancer progression .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects against diseases such as cancer or infections.

Comparative Studies

The following table compares this compound with structurally related compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-5-methylthiophene-2-carboxylate | Contains amino group; lacks carbonyl substitution | Exhibits strong antibacterial activity |

| Methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid | Different substituents on thiophene ring | Potential anti-inflammatory effects |

| Ethyl 2-amino-4-thiazolecarboxylic acid | Thiazole instead of thiophene | Known for antifungal properties |

This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological activities and applications .

Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Effects

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it was found to reduce the viability of breast cancer cells by approximately 70% at a concentration of 25 µM after 48 hours of treatment. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | HCl/EtOH, reflux, 2h | 75–85 | |

| Amide Formation | DCC, THF, rt, 12h | 60–70 | |

| Methylation | CH₃I, NaH, DMF, 0°C | 50–55 |

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl, naphthalene groups). Aromatic protons in naphthalene appear as multiplet signals (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves bond lengths/angles and confirms planar thiophene-naphthalene alignment. Dihedral angles between thiophene and naphthalene are typically <10° .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₈N₂O₃S) .

Basic: How is the compound evaluated for biological activity in anticancer research?

Methodological Answer:

- Cell Line Screening : Tested against panels (e.g., NCI-60) using MTT assays. IC₅₀ values are calculated for dose-response curves. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) detects early/late apoptosis in treated cells .

- Comparative Studies : Analogues with substituted phenyl groups (e.g., 4-chlorophenyl) exhibit improved cytotoxicity over unsubstituted variants .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Ethanol/water mixtures aid crystallization .

- Catalysis : Use of Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Yields improve with ligand optimization (e.g., SPhos) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity in heterocyclic formation .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

- Enzyme Inhibition : Molecular docking suggests binding to kinase active sites (e.g., EGFR, VEGFR). The naphthalene moiety interacts with hydrophobic pockets, while the thiophene ester stabilizes hydrogen bonds .

- ROS Induction : Flow cytometry with DCFH-DA probe confirms reactive oxygen species (ROS) generation in cancer cells, linking to oxidative stress-mediated apoptosis .

Advanced: How can researchers resolve contradictions in reported biological data?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., identical cell lines, exposure times). Adjust for differences in solvent (DMSO vs. saline) .

- Structural Verification : Re-evaluate compound purity via HPLC and NMR to rule out degradation products skewing results .

- Dose-Response Reproducibility : Replicate assays with independent batches to assess batch-to-batch variability .

Advanced: What strategies enable selective functionalization of the thiophene ring?

Methodological Answer:

- Electrophilic Substitution : Direct nitration/sulfonation at the 5-position using HNO₃/H₂SO₄ or SO₃. Steric hindrance from the methyl group directs regioselectivity .

- Nucleophilic Aromatic Substitution : Activate the ring with electron-withdrawing groups (e.g., nitro) for displacement reactions with amines/thiols .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at –20°C in inert atmosphere to prevent ester hydrolysis .

- Photostability : UV-Vis spectroscopy reveals degradation under UV light; amber vials are recommended for long-term storage .

Advanced: What structure-activity relationships (SAR) guide derivative design?

Q. Table 2: Key SAR Trends

| Substituent | Biological Impact | Reference |

|---|---|---|

| Naphthalene-2-carbonyl | Enhances kinase inhibition via π-π stacking | |

| Methyl at C3 | Increases metabolic stability by blocking oxidation | |

| Nitro at C5 | Boosts ROS generation and cytotoxicity |

Advanced: How can computational modeling predict its reactivity and interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C4 for nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100ns MD runs) to assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.